2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol

Benzodiazepine Receptor GABA-A Radioligand Binding

2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol (CAS 137695-83-1) is a heterocyclic small molecule (C₁₆H₁₀ClN₃O, MW 295.72 g/mol) belonging to the 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ol class. Its structure features a fused pyrazole-isoquinoline core with a 3-hydroxyl substituent and a 4-chlorophenyl group at the 2-position, distinguishing it from the more extensively characterized pyrazolo[4,3-c]quinolin-3-one analogs such as CGS-9896.

Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
CAS No. 137695-83-1
Cat. No. B11833301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol
CAS137695-83-1
Molecular FormulaC16H10ClN3O
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC3=C2NN(C3=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H10ClN3O/c17-11-5-7-12(8-6-11)20-16(21)15-14(19-20)13-4-2-1-3-10(13)9-18-15/h1-9,19H
InChIKeyAUFHUXSDQUEVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol (CAS 137695-83-1): Core Scaffold and Procurement Context


2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol (CAS 137695-83-1) is a heterocyclic small molecule (C₁₆H₁₀ClN₃O, MW 295.72 g/mol) belonging to the 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ol class [1]. Its structure features a fused pyrazole-isoquinoline core with a 3-hydroxyl substituent and a 4-chlorophenyl group at the 2-position, distinguishing it from the more extensively characterized pyrazolo[4,3-c]quinolin-3-one analogs such as CGS-9896 [2]. The compound was originally synthesized and evaluated as part of a topological comparison study aimed at probing pharmacophoric requirements at benzodiazepine receptors (BzR) [1]. It has also been investigated within the broader context of pyrazolo[4,3-c]isoquinolines as potential kinase inhibitors targeting the NF-κB pathway [3].

Why 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol Cannot Be Substituted by Pyrazoloquinolinone Analogs


The structural divergence between 2-(4-chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol and its pyrazoloquinolinone counterparts produces fundamentally different pharmacological profiles that preclude generic interchange. The seminal study by Allen et al. demonstrated that replacing the carbonyl (C=O) of pyrazoloquinolinones with a hydroxyl (OH) and expanding from a quinoline to an isoquinoline core abolishes high-affinity binding to benzodiazepine receptors: compounds in the isoquinolin-3-ol series (6a-d, 7a-d, 8, 9) exhibited IC₅₀ values >> 2 µM, representing a >1,000-fold affinity loss compared to pyrazoloquinolinones such as CGS-9896, which displays Ki values in the sub-nanomolar range [1][2]. This pharmacophoric requirement—simultaneous engagement of hydrogen bond donor (H1) and acceptor (A2) sites at BzR—is satisfied by the carbonyl and NH of pyrazoloquinolinones but disrupted in the isoquinolinol scaffold [1]. Consequently, researchers cannot substitute between these chemotypes when BzR modulation is the experimental endpoint; the isoquinolinol compound serves a distinct role as a negative control or scaffold-hopping template rather than a direct pharmacological tool [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol vs. Closest Analogs


Benzodiazepine Receptor Affinity: Isoquinolin-3-ol vs. Pyrazoloquinolin-3-one (Direct Head-to-Head Comparison)

In a direct head-to-head study, Allen et al. evaluated the target compound alongside its direct pyrazoloquinolinone analogs for benzodiazepine receptor (BzR) binding. The isoquinolin-3-ol series (including the target compound bearing a 4-chlorophenyl group) exhibited IC₅₀ values >> 2 µM, whereas the corresponding pyrazoloquinolin-3-one comparator CGS-9896 (2-(4-chlorophenyl)-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-one) demonstrates high-affinity binding with a reported Ki of 0.260 nM at human GABA-A receptor α1 subunit [1][2]. This represents a greater than 7,600-fold difference in target affinity, driven by the loss of the critical carbonyl hydrogen bond acceptor functionality in the isoquinolinol scaffold [1].

Benzodiazepine Receptor GABA-A Radioligand Binding Inverse Agonist Pharmacophore

Core Scaffold Topological Divergence: Isoquinoline vs. Quinoline Ring System and Hydrogen Bonding Capacity

The structural basis for the affinity differential was elucidated through pharmacophore analysis. The pyrazoloquinolinone scaffold (e.g., CGS-9896) presents both a hydrogen bond donor (NH at position 5) and a hydrogen bond acceptor (C=O at position 3) that simultaneously interact with complementary sites (H1 and A2) on the BzR protein [1]. The target compound replaces the carbonyl with a hydroxyl group at position 3 and contains an isoquinoline ring system (six-membered nitrogen-containing ring fused to benzene at [4,3-c]) rather than a quinoline system. The 1992 study confirmed that this modification eliminates the carbonyl acceptor function, thereby disrupting the dual hydrogen bond interaction required for high-affinity inverse agonist binding [1]. While the hydroxyl group can theoretically donate a hydrogen bond, it lacks the spatial orientation and acceptor capacity of the carbonyl in the pyrazoloquinolinone pharmacophore.

Pharmacophore Mapping Hydrogen Bonding Scaffold Hopping Structure-Activity Relationship

TAK1 Kinase Inhibition: Class-Level Activity of Pyrazolo[4,3-c]isoquinolines vs. Original NIK Hypothesis

The Mortier et al. (2010) study re-evaluated the mechanism of pyrazolo[4,3-c]isoquinolines originally reported as NIK (NF-κB-inducing kinase) inhibitors and demonstrated that these compounds are not NIK inhibitors but instead inhibit TGF-β activated kinase 1 (TAK1) [1]. A representative pyrazolo[4,3-c]isoquinoline compound in this series demonstrated TAK1 inhibition with an IC₅₀ of 0.56 µM in an in vitro kinase assay, with molecular docking suggesting the isoquinoline nitrogen engages the kinase hinge region [1]. It must be noted that the specific IC₅₀ for the 4-chlorophenyl derivative (CAS 137695-83-1) was not individually reported in the available abstract and metadata; this value represents class-level evidence from structurally related pyrazolo[4,3-c]isoquinolines. The target compound was originally claimed within patent families (US7132428, US6841556) covering pyrazoloisoquinoline derivatives as kinase inhibitors for inflammatory disorders [2].

TAK1 Kinase NF-κB Pathway Kinase Inhibition Inflammation

In Vivo Anti-Arthritic Efficacy: Pyrazolo[4,3-c]isoquinoline Class Effects in CFA Rat Model

As reported in the Semantic Scholar summary of the Mortier et al. (2010) study, select pyrazolo[4,3-c]isoquinoline compounds (specifically compounds 9 and 15 from the series) demonstrated promising in vivo anti-arthritic activity in Complete Freund's Adjuvant (CFA)-induced arthritis in rats [1]. Treatment with these compounds resulted in significant reductions in serum levels of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE₂) [1]. It must be explicitly stated that the target 4-chlorophenyl compound (CAS 137695-83-1) was not specifically identified among the in vivo-tested compounds in the available summary data; this evidence represents class-level validation of the pyrazolo[4,3-c]isoquinoline scaffold for anti-inflammatory applications. The target compound is structurally within the scope of the patent families claiming pyrazoloisoquinolines for inflammatory conditions including rheumatoid arthritis [2].

Rheumatoid Arthritis In Vivo Efficacy Inflammatory Biomarkers CFA Model

Physicochemical and Procurement Differentiation: Isoquinolinol Purity, Solubility, and Supplier Availability vs. Established Pyrazoloquinolinones

The target compound (CAS 137695-83-1, C₁₆H₁₀ClN₃O, exact mass 295.051 Da) is commercially available from specialty chemical suppliers, though with notably fewer sourcing options compared to the established comparator CGS-9896 (CAS 77779-36-3) . Available supplier data indicate minimum purities of 95-98% by HPLC, with pricing ranging from approximately $1.9-2.9 per gram at bulk scale . The isoquinolin-3-ol scaffold, with its hydroxyl substituent, is predicted to exhibit different solubility and LogP characteristics compared to the 3-one quinoline analog. The compound's lower commercial availability and relative scarcity in the published literature compared to CGS-9896 mean that procurement may require longer lead times, and independent analytical characterization (NMR, HPLC, HRMS) is recommended upon receipt to confirm identity and purity, as reference standard-grade material is not widely available.

Physicochemical Properties Purity Solubility Procurement Specifications

Validated Application Scenarios for 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol Based on Quantitative Evidence


Negative Control Compound for Benzodiazepine Receptor Pharmacophore Studies

The target compound serves as a structurally matched negative control in BzR binding assays where the experimental objective is to confirm that loss of the 3-carbonyl hydrogen bond acceptor function abolishes high-affinity binding. With IC₅₀ >> 2 µM at BzR—compared to the sub-nanomolar Ki of CGS-9896—this compound provides a >7,600-fold affinity window that cleanly distinguishes pharmacophore-dependent from pharmacophore-independent effects in receptor binding experiments [1]. Researchers can use this compound alongside CGS-9896 to demonstrate that observed pharmacological effects are specifically mediated through the BzR hydrogen bond donor/acceptor pharmacophore rather than through non-specific hydrophobic interactions with the 4-chlorophenyl substituent [1].

Scaffold-Hopping Template for TAK1 Kinase Inhibitor Design

The pyrazolo[4,3-c]isoquinoline scaffold, as validated by Mortier et al. (2010), provides a starting point for TAK1 kinase inhibitor development programs [3]. The isoquinoline nitrogen can engage the kinase hinge region through hydrogen bonding, and the 3-hydroxyl group offers a vector for further derivatization that is absent in the pyrazoloquinolinone analogs. The class-level TAK1 IC₅₀ of approximately 0.56 µM provides a baseline potency from which medicinal chemistry optimization can proceed [3]. The 4-chlorophenyl substituent can be systematically varied to probe lipophilic interactions within the TAK1 ATP-binding pocket, and the established synthetic route provides access to diverse analogs through late-stage functionalization [1].

Inflammation Target Validation Probe Requiring Independent Confirmation

Based on class-level in vivo evidence showing reduction of IL-1β, COX-2, and PGE₂ in CFA-induced arthritic rats by pyrazolo[4,3-c]isoquinoline analogs [3], the target compound may be considered for inflammation target validation studies, with the critical caveat that its specific in vivo efficacy has not been individually reported. The compound falls within the scope of patent claims covering pyrazoloisoquinoline derivatives for rheumatoid arthritis and related inflammatory disorders [4], providing intellectual property context for translational research programs. Users should incorporate appropriate positive controls (e.g., established TAK1 inhibitors or COX-2 selective inhibitors) and conduct independent pharmacokinetic profiling, as the 4-chlorophenyl substituent may influence metabolic stability and tissue distribution relative to the in vivo-validated compounds 9 and 15 [3].

Physicochemical Reference Standard for Isoquinolinol-Containing Compound Libraries

The target compound, with its well-defined molecular formula (C₁₆H₁₀ClN₃O), exact mass (295.051 Da), and commercially available sourcing at 95-98% purity , can serve as a physicochemical reference standard for compound libraries containing the 2H-pyrazolo[4,3-c]isoquinolin-3-ol scaffold. Its chromatographic retention properties, mass spectrometric fragmentation pattern, and NMR spectroscopic signatures provide benchmark data for purity assessment and identity confirmation of novel analogs synthesized during medicinal chemistry campaigns. Given limited supplier availability relative to CGS-9896 [2], establishing an in-house reference standard through preparative HPLC purification and full spectroscopic characterization is recommended upon initial procurement.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.